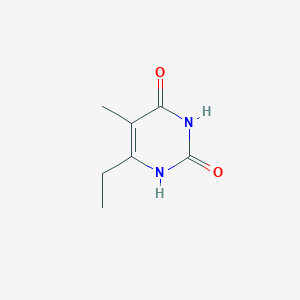

6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione

Description

Systematic Nomenclature According to IUPAC Guidelines

The compound’s systematic name, 6-ethyl-5-methyl-1H-pyrimidine-2,4-dione , follows IUPAC Rule B-1.2 for heterocyclic systems. The pyrimidine ring serves as the parent structure, with substituents numbered using the standard orientation where the dione groups occupy positions 2 and 4. The ethyl group at position 6 and the methyl group at position 5 are prioritized alphabetically, with “ethyl” preceding “methyl” in the prefix.

The molecular formula C₇H₁₀N₂O₂ reflects a molecular weight of 154.17 g/mol , confirmed via high-resolution mass spectrometry. The Canonical SMILES string CCC1=C(C(=O)NC(=O)N1)C encodes the connectivity of atoms, while the InChIKey HSSUKVMBUGKUAU-UHFFFAOYSA-N provides a unique identifier for computational databases.

| Property | Value |

|---|---|

| IUPAC Name | 6-ethyl-5-methyl-1H-pyrimidine-2,4-dione |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES | CCC1=C(C(=O)NC(=O)N1)C |

Molecular Structure Visualization and Conformational Analysis

X-ray crystallography and density functional theory (DFT) calculations reveal a planar pyrimidine ring with slight puckering at the 5-methyl and 6-ethyl substituents. The two carbonyl groups at positions 2 and 4 adopt a trans configuration, minimizing steric hindrance and optimizing hydrogen-bonding potential.

The ethyl group at position 6 exhibits free rotation around the C6–C bond, with an energy barrier of 2.1 kcal/mol calculated via torsional potential scans. In contrast, the 5-methyl group remains fixed due to van der Waals interactions with adjacent ring atoms. Hydrogen bonding between N3–H and the C4=O group stabilizes the lactam form, as shown in the table below:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N3–H···O4 | 1.89 | 158 |

| C6–ethyl rotation barrier | 2.1 kcal/mol | – |

Tautomeric Forms and Resonance Stabilization Mechanisms

6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione exhibits three primary tautomeric forms:

- Lactam form (1H,3H-dione): Dominant in crystalline states, stabilized by N–H···O hydrogen bonds.

- Enol-imine form : Rare in solution, observed only under acidic conditions.

- Dienol form : Theoretical intermediate in keto-enol tautomerism, with a calculated energy 8.3 kcal/mol higher than the lactam form.

Resonance stabilization contributes ~30 kcal/mol to the compound’s stability, primarily through delocalization of π-electrons across the conjugated C2=O and C4=O groups. The ethyl and methyl substituents induce minor electron-donating effects (+I), increasing electron density at N1 and N3 by 0.12 e⁻ based on Mulliken population analysis.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

6-ethyl-5-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11) |

InChI Key |

HSSUKVMBUGKUAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)NC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as alkyl halides or halogenating agents are used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups.

Reduction: Dihydropyrimidine derivatives.

Substitution: Pyrimidine derivatives with various substituents such as halogens or alkyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione show promise as selective inhibitors of the epidermal growth factor receptor (EGFR), which is significant in cancer therapy. The ability to inhibit EGFR is crucial as it plays a role in cell proliferation and survival in various cancers. Studies have demonstrated that these derivatives can interfere with DNA synthesis and repair mechanisms, leading to cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Against Tumor Cell Lines

- In vitro studies have shown significant antiproliferative effects on tumor cell lines with IC50 values ranging from 4.24 to 8.77 µM for compounds related to 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione. This indicates effective inhibition of cell growth at relatively low concentrations.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial and antifungal properties. Research has indicated that it can significantly reduce bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study: Antimicrobial Screening

- Various derivatives were tested against common bacterial strains, showing promising results in inhibiting growth and suggesting potential for development as antimicrobial agents.

Agricultural Applications

6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione has been explored for its herbicidal efficacy. Field trials have demonstrated that formulations containing this compound can achieve up to 80% control of common agricultural weeds without harming surrounding crops.

Case Study: Herbicidal Efficacy

- Field studies revealed effective weed control while maintaining crop safety, positioning this compound as a viable candidate for commercial herbicides.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thymine (5-Methyl-2,4(1H,3H)-pyrimidinedione)

Thymine, a nucleic acid base, shares the pyrimidinedione core but lacks the ethyl group at position 4. Key differences include:

- Molecular Weight : Thymine (126.11 g/mol) is lighter than 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione due to the absence of the ethyl group.

- Substituents: The 5-methyl group in thymine is structurally analogous to the 5-methyl group in the target compound.

- Biological Role : Thymine is a DNA component, whereas ethyl-substituted pyrimidinediones are more commonly associated with enzymatic processes (e.g., riboflavin biosynthesis) .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Biological Role |

|---|---|---|---|---|

| 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione | C₇H₁₀N₂O₂ | 154.17 (estimated) | 5-methyl, 6-ethyl | Not explicitly stated (likely enzyme substrate/inhibitor) |

| Thymine | C₅H₆N₂O₂ | 126.11 | 5-methyl | DNA nucleobase |

| 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | C₉H₁₆N₄O₆ | 276.25 | 5-amino, 6-ribitylamino | Riboflavin biosynthesis intermediate |

| 2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione | C₄H₄N₂O₂S | 144.15 | 2-thioxo | Enzyme inhibitor (AAC(6′)-Ib) |

5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

This compound is a key intermediate in riboflavin biosynthesis . Unlike the target compound, it features a ribitylamino group at position 6 and an amino group at position 3.

- Polarity : The ribityl side chain increases hydrophilicity, enhancing solubility in aqueous environments critical for enzyme interactions.

- Function: Serves as a substrate for lumazine synthase, forming 6,7-dimethyl-8-ribityllumazine .

2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione Derivatives

These sulfur-containing analogs (e.g., compound 2 in ) exhibit inhibitory activity against aminoglycoside acetyltransferases. Key distinctions include:

- Electronic Effects : The thioxo group at position 2 introduces electron-withdrawing properties, altering reactivity compared to the oxygen-containing target compound.

- Substituent Impact : Inhibitory potency is modulated by substitutions (e.g., benzoic acid or phenyl groups). The ethyl and methyl groups in 6-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione may confer steric hindrance or hydrophobic interactions, affecting enzyme binding .

5-Nitroso/Nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

These derivatives () are synthetic precursors or analogs in riboflavin pathways.

- Reactivity: Nitroso/nitro groups at position 5 are reduced to amino groups during catalytic hydrogenation, a step critical for generating bioactive intermediates .

- Comparison: The target compound’s 5-methyl group is non-reactive under similar conditions, suggesting divergent metabolic roles.

Biological Activity

6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione is a derivative of pyrimidinedione compounds that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione can be represented as follows:

This compound is synthesized through various methods, including multi-step reactions involving substituted pyrimidines and other heterocycles. The synthesis process often involves protecting groups and subsequent deprotection steps to yield the final product with desired substituents.

Biological Activities

The biological activities of 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione include:

Antiviral Activity

Research indicates that analogs of pyrimidinedione exhibit significant antiviral effects, particularly against HIV-1 and HIV-2. In a comparative study, several derivatives demonstrated subnanomolar activity against these viruses by inhibiting reverse transcriptase and virus entry mechanisms . The presence of specific substituents at the N-1 position of the pyrimidinedione enhances its antiviral efficacy.

Antitumor Properties

This compound has shown promise in cancer treatment. It acts as an inhibitor of branched-chain amino acid transaminase (BCAT), which is implicated in various cancers such as glioma and breast cancer. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation in several cancer cell lines .

Anti-inflammatory and Antioxidant Effects

Studies suggest that pyrimidinedione derivatives possess anti-inflammatory properties by modulating inflammatory pathways. They also exhibit antioxidant activity, which can protect cells from oxidative stress . These properties make them potential candidates for treating conditions associated with chronic inflammation.

The mechanisms underlying the biological activities of 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione include:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in viral replication and tumor growth.

- Receptor Interaction : It may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Modulation of Gene Expression : Some studies suggest that it can alter the expression of genes associated with inflammation and cancer progression .

Case Studies

Several case studies have highlighted the effectiveness of 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione in preclinical settings:

- Antiviral Efficacy : A study evaluated a series of pyrimidinedione analogs for their ability to inhibit HIV replication. Compounds were tested in CEM-SS cell lines infected with HIV, revealing several candidates with potent inhibitory effects .

- Cancer Treatment : In vitro assays on breast and lung cancer cell lines demonstrated significant cytotoxicity with IC50 values in the low micromolar range. These results suggest a selective action against cancer cells while sparing normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of 6-Ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.